![molecular formula C6H7ClN4O2 B1623956 6-chloro-N-ethyl-5-nitropyrimidin-4-amine CAS No. 25710-24-1](/img/structure/B1623956.png)
6-chloro-N-ethyl-5-nitropyrimidin-4-amine
Overview
Description
6-chloro-N-ethyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C6H7ClN4O2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is 202.6 . The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis
6-chloro-N-ethyl-5-nitropyrimidin-4-amine is a powder . It has a molecular weight of 202.6 . The predicted boiling point is 378.5±42.0 °C and the predicted density is 1.493±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Chemical Reactivity and Structure
- The reactivity of related compounds like 4-amino-2,6-dichloro-5-nitropyrimidine has been studied, particularly focusing on various amine substitutions, which helps in understanding the chemical behavior and potential applications of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine (McKeveney et al., 2004).
Synthesis and Structural Analysis
- Investigations into the synthesis of nitrogen-containing derivatives of nitropyrimidines, like 6-chloro-N-ethyl-5-nitropyrimidin-4-amine, have been conducted. These studies include the structural confirmation of these compounds using IR spectroscopy and mass spectrometry (Sedova et al., 2002).
Application in Medicinal Chemistry
- The compound has been utilized in the synthesis of various medically relevant compounds. For instance, its derivatives have shown potential in the creation of anticancer agents (Temple et al., 1983).
Catalysis and Organic Synthesis
- The compound plays a role in the synthesis of complex organic structures, such as heterocycles with rigid amino-azabicyclohexane moieties, which are valuable in organic synthesis and possibly pharmaceutical applications (Zapol’skii et al., 2012).
Environmental Applications
- Derivatives of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine have been studied for their potential in environmental applications, such as adsorption of metal ions from aqueous solutions. This is important for water treatment and pollution control (Garcia-martin et al., 2005).
Pharmaceutical Research
- The compound has been used in the synthesis of various pharmaceutical agents. For instance, its derivatives have been evaluated for antihypertensive activity, indicating its potential in the development of new medications (Bennett et al., 1981).
Mechanism of Action
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O2/c1-2-8-6-4(11(12)13)5(7)9-3-10-6/h3H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZTXOPAHHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428065 | |
Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |
CAS RN |
25710-24-1 | |
Record name | 6-Chloro-N-ethyl-5-nitro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25710-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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